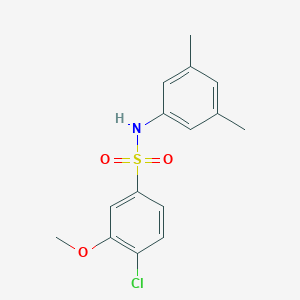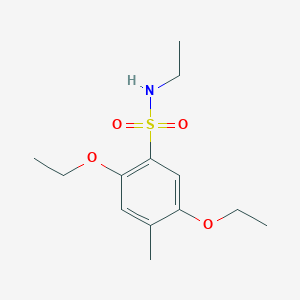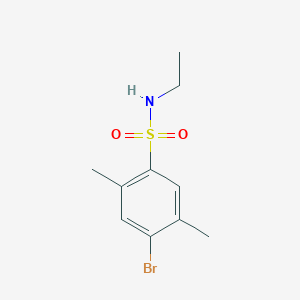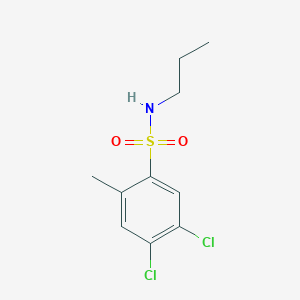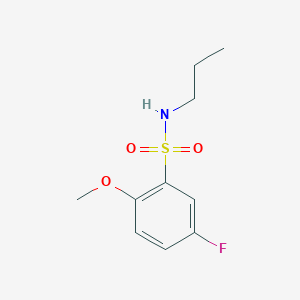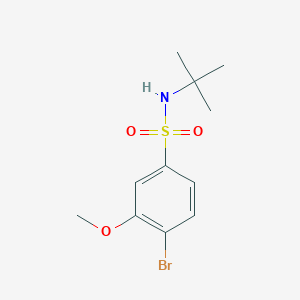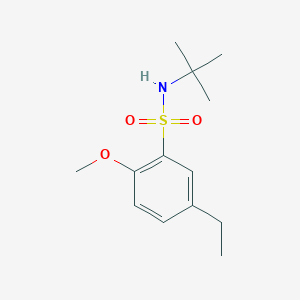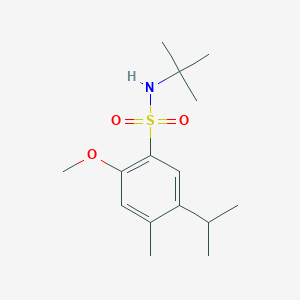
N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
カタログ番号:
B498085
CAS番号:
866846-55-1
分子量:
322.4g/mol
InChIキー:
VSERFZGCTGWNQH-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s used in a specific context, like in a reaction or a product .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include its reactivity, the products it forms, the conditions required for the reactions, and the mechanisms of the reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity. It can also include studying its spectral properties, like UV/Vis, IR, NMR, and mass spectra .科学的研究の応用
Triazole Derivatives and Pharmacological Properties
- Triazole derivatives, including N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, have been studied for their valuable pharmacological properties. Notably, they exhibit anti-convulsive activity and are useful for treating epilepsy and conditions of tension and agitation (Shelton, 1981).
Synthesis and Chemical Properties
- Research on the synthesis of various triazole carboxamides, including 1-methyl and 2-methyl derivatives, has expanded our understanding of their chemical properties and potential applications. These studies involve exploring different synthetic routes and characterizing the resultant compounds through various techniques such as infrared, nuclear magnetic resonance, mass spectroscopy, and single-crystal X-ray diffraction (Albert & Taguchi, 1972), (Alotaibi et al., 2018).
Antimicrobial and Anticancer Applications
- Novel triazole-4-carboxamides have shown promising results as antimicrobial agents against various bacterial and fungal strains. Some specific derivatives demonstrated potent antibacterial effects against Staphylococcus aureus and pathogenic yeast Candida albicans (Pokhodylo et al., 2021). Additionally, some triazole derivatives have been evaluated for anticancer activity against breast cancer cell lines, with certain compounds showing significant cytotoxicity (Shinde et al., 2022).
Combinatorial Chemistry and Drug Synthesis
- The one-pot multicomponent synthesis of triazole-4-carboxamides has been utilized for creating combinatorial libraries, facilitating the exploration of a wide range of potentially bioactive compounds. This method is particularly relevant for drug discovery and development (Pokhodylo et al., 2009).
Crystallography and Molecular Conformation
- Studies in crystallography have provided insights into the molecular conformation of triazole derivatives. These investigations have been instrumental in understanding the intermolecular and intramolecular interactions that stabilize the molecular structure of these compounds (Shen et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-ethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-3-24-16-11-9-14(10-12-16)19-18(23)17-13(2)22(21-20-17)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSERFZGCTGWNQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-chloro-N-(3,5-dimethylphenyl)-3-methoxybenzenesulfona...
Cat. No.: B498004
CAS No.: 886126-72-3
N-benzyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide
Cat. No.: B498005
CAS No.: 902249-20-1
N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide
Cat. No.: B498006
CAS No.: 886122-91-4
2,5-diethoxy-N-ethyl-4-methylbenzenesulfonamide
Cat. No.: B498007
CAS No.: 886122-95-8
